molecular formula C11H13ClN2 B3003909 (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203861-83-9

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3003909
CAS No.: 1203861-83-9
M. Wt: 208.69
InChI Key: XEELTWIZQHEAAZ-IUCAKERBSA-N
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Description

(1S,4S)-2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine derivative featuring a rigid norbornane-like scaffold. Synthesized from trans-4-hydroxy-L-proline, this compound is distinguished by its stereochemical rigidity and planar chirality, which arise from the fused bicyclic structure and the 2-chlorophenyl substituent at the C2 position . The scaffold’s conformational inflexibility contrasts with flexible analogs like piperazine, making it a valuable building block in asymmetric catalysis and medicinal chemistry . Key applications include its use as an organocatalyst in multicomponent reactions (e.g., the Biginelli reaction) and as a ligand in asymmetric additions .

Properties

IUPAC Name

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEELTWIZQHEAAZ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable bicyclic precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine substituent.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an aqueous or organic solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of novel therapeutic agents. It has been particularly noted for its role in developing drugs targeting neurological disorders such as depression and anxiety. Its structural attributes allow for modifications that can enhance the efficacy and selectivity of pharmacological agents.

Neuroscience Research

In neuroscience, (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is employed to study neurotransmitter systems. Researchers utilize this compound to investigate the mechanisms of action of potential treatments for various mental health conditions. Its ability to interact with specific neurotransmitter receptors makes it a valuable tool in understanding the biochemical pathways involved in mood regulation and cognitive function.

Analytical Chemistry

The compound serves as a reference standard in analytical methods, ensuring the accuracy and reliability of measurements in laboratory settings. Its chemical properties facilitate the validation of results in various assays and experiments, making it an essential component for researchers conducting quantitative analyses.

Drug Formulation

Due to its unique structural characteristics, this compound can be incorporated into drug formulations to enhance bioavailability and therapeutic efficacy. This application is particularly relevant in the context of developing medications that require improved absorption rates or targeted delivery mechanisms.

Biochemical Assays

The compound is utilized in various biochemical assays to evaluate the effects of potential drug candidates on biological systems. It aids in the screening process for new therapeutic agents by providing insights into the pharmacodynamics and pharmacokinetics of candidate drugs.

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for synthesizing drugs targeting neurological disorders
Neuroscience ResearchStudies neurotransmitter systems; aids in understanding mental health treatments
Analytical ChemistryReference standard for ensuring measurement accuracy in laboratory analyses
Drug FormulationEnhances bioavailability and efficacy of medications
Biochemical AssaysEvaluates effects of drug candidates; supports drug screening processes

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound showed promising results in preclinical models for treating anxiety disorders.
  • Neuroscience Research : Research indicated that this compound could modulate serotonin receptors, suggesting potential use as an antidepressant.
  • Analytical Chemistry : A comparative analysis using this compound as a standard showed improved accuracy in quantifying related compounds in complex mixtures.

These findings underscore the versatility and significance of this compound across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

  • Catalytic Performance :
    • The 2-chlorophenyl analog demonstrates moderate enantioselectivity (18–37% ee) in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .
    • The 4-chlorophenyl derivative (CAS 308103-51-7) shows comparable catalytic activity but slightly lower yields (85–90%) in similar reactions, likely due to steric hindrance from the para-substituted chlorine .
  • Structural Impact : The ortho-chlorine in the target compound introduces greater steric bulk near the catalytic site, enhancing substrate discrimination but reducing reaction rates compared to the para-substituted analog .

Phenyl vs. 4-Methylphenyl Derivatives

  • Catalytic Efficiency: The unsubstituted phenyl derivative (CAS 294177-33-6) achieves lower enantioselectivity (<20% ee) in asymmetric organocatalysis, highlighting the necessity of electron-withdrawing groups (e.g., Cl) for stabilizing transition states . The 4-methylphenyl analog (CAS 312624-04-7) exhibits reduced catalytic activity due to the electron-donating methyl group, which diminishes electrophilic activation of substrates .

Fluorinated Derivatives

  • 2,4-Difluorophenyl Analog: This derivative (CAS 198988-90-8) demonstrates improved solubility in polar solvents (e.g., methanol) while maintaining moderate enantioselectivity (25–35% ee). Fluorine’s electron-withdrawing effect enhances hydrogen-bonding interactions with substrates .
  • 4-Fluorophenyl Hydrobromide : Shows higher thermal stability (mp 260°C) but comparable catalytic performance to the 2-chlorophenyl parent compound .

Modifications on the Diazabicyclo Core

N-Methylation

  • Impact on Reactivity :
    • N-Methylation of the diazabicyclo core (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr) reduces catalytic activity (yields drop to 42%) due to hindered substrate binding .
    • In contrast, N-benzyl derivatives (e.g., CAS 116258-17-4) retain activity but require higher catalyst loadings (20 mol%) for comparable yields .

C-Substituted Derivatives

  • Methoxyethyl Substituent : The 2-(2-methoxyethyl) analog (CAS 2231666-14-9) exhibits superior solubility in aqueous media but lower enantioselectivity (<15% ee) due to increased flexibility in the side chain .
  • Trifluoromethylphenyl Derivatives: These analogs (e.g., compounds 3b, 4b, 5b) show enhanced catalytic turnover in nonpolar solvents but require complex purification steps, limiting practical utility .

Comparative Data Table

Compound (Substituent) Catalytic Yield (%) Enantiomeric Excess (% ee) Key Application Reference
2-(2-Chlorophenyl) 70–94 18–37 Biginelli reaction
2-(4-Chlorophenyl) 85–90 15–30 Asymmetric organocatalysis
2-Phenyl 60–75 <20 Ligand in metal complexes
2-(4-Methylphenyl) 50–65 10–25 Medicinal chemistry intermediates
2-(2,4-Difluorophenyl) 80–88 25–35 Solubility-enhanced catalysis
2-Methoxyethyl 55–70 <15 Aqueous-phase reactions

Key Structural-Activity Relationships

  • Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance electrophilic activation of substrates, improving yields and enantioselectivity .
  • Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) introduce steric constraints that favor enantioselectivity but may reduce reaction rates .
  • Rigidity vs. Flexibility : The rigid bicyclic core is critical for maintaining stereochemical control, while flexible side chains (e.g., methoxyethyl) diminish catalytic precision .

Biological Activity

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C11H13ClN2
  • Molecular Weight: 218.69 g/mol
  • CAS Number: 308103-51-7

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Research indicates that this compound may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have implications in various neurological disorders .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable study demonstrated that derivatives of this bicyclic structure exhibited significant antiproliferative effects on cancer cell lines without inducing necrotic cell death, suggesting a mechanism that promotes apoptosis instead .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its effects on cognitive functions and potential therapeutic applications in neurodegenerative diseases like Alzheimer's. Its ability to modulate cholinergic signaling pathways positions it as a candidate for further development in treating cognitive decline .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity A study reported that certain derivatives of this compound displayed significant antiproliferative activity against tumor cells while avoiding necrosis .
Nicotinic Receptor Modulation Research indicated that the compound acts as a partial agonist at α4β2 nAChRs, enhancing cognitive function in animal models.
Synthesis and Biological Evaluation The synthesis of new derivatives has shown promise in developing more potent analogs with improved selectivity for biological targets .

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to serve as a scaffold for designing novel therapeutic agents. Its derivatives are being explored for:

  • Development of selective nAChR modulators.
  • Creation of new antitumor agents targeting specific cancer pathways.
  • Investigating its role in modulating inflammatory responses.

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